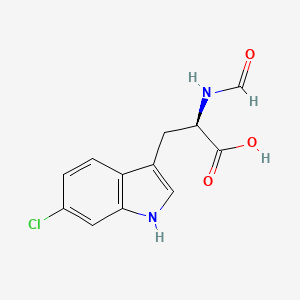![molecular formula C10H9N3O2S B12903637 6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 59582-75-1](/img/structure/B12903637.png)
6-Acetyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-5(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with a hydroxy group at the 5th position and a methylthio group at the 2nd position. The ethanone group is attached to the 6th position of the pyrido[2,3-d]pyrimidine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.
Cyclization: The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol.
Functional Group Introduction:
Industrial Production Methods: The industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure but differ in the functional groups attached.
Pyrido[3,4-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the pyridine ring.
Pyrido[4,3-d]pyrimidines: These compounds also have a different arrangement of nitrogen atoms and may exhibit different biological activities.
Uniqueness: 1-(5-Hydroxy-2-(methylthio)pyrido[2,3-d]pyrimidin-6-yl)ethanone is unique due to its specific functional groups and their positions on the pyrido[2,3-d]pyrimidine core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
59582-75-1 |
|---|---|
Molekularformel |
C10H9N3O2S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
6-acetyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C10H9N3O2S/c1-5(14)6-3-11-9-7(8(6)15)4-12-10(13-9)16-2/h3-4H,1-2H3,(H,11,12,13,15) |
InChI-Schlüssel |
YPVIQXHCWDFQSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC2=NC(=NC=C2C1=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)


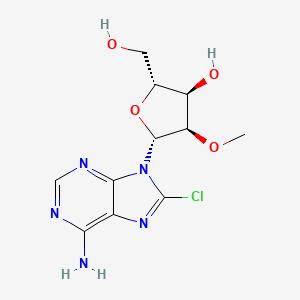
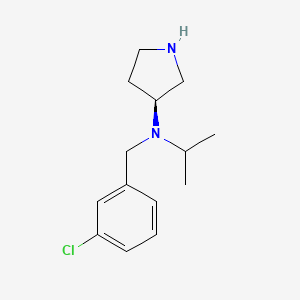
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
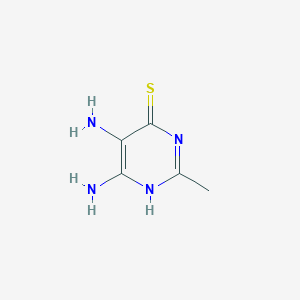
![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
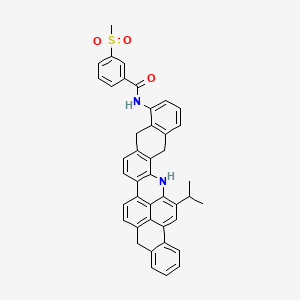
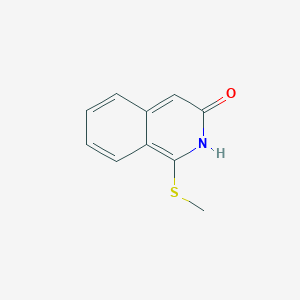
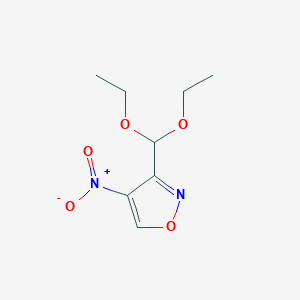
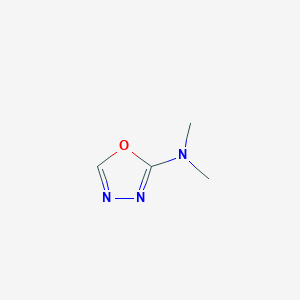
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
